molecular formula C17H16ClNO3S B2373836 ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 300828-82-4

ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2373836
CAS No.: 300828-82-4
M. Wt: 349.83
InChI Key: VFKWHUKPBXSNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic thiophene derivative with a cyclopenta[b]thiophene core functionalized at the 2-position by a 2-chlorobenzoylamino group and at the 3-position by an ethyl carboxylate moiety. Its synthesis typically begins with the Gewald reaction, where cyclopentanone, sulfur, and ethyl cyanoacetate are condensed in ethanol under basic conditions (e.g., diethylamine) to yield ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (compound 1) . Subsequent acylation of the amino group with 2-chlorobenzoyl chloride introduces the aromatic substituent, forming the final compound.

The compound’s structural features, including the electron-withdrawing chloro group and the planar thiophene ring, make it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3S/c1-2-22-17(21)14-11-7-5-9-13(11)23-16(14)19-15(20)10-6-3-4-8-12(10)18/h3-4,6,8H,2,5,7,9H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKWHUKPBXSNOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Intermediate Synthesis

The preparation begins with ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6), a key intermediate synthesized via a two-step cyclocondensation-Gewald reaction sequence.

Step 1: Cyclocondensation
Cyclopentanone reacts with ethyl cyanoacetate in the presence of ammonium acetate (CH₃COONH₄) and acetic acid under reflux in benzene. This step forms a cyclic enamine intermediate with a 28% yield. The reaction proceeds through keto-enol tautomerism, facilitated by the acidic conditions:

$$
\text{Cyclopentanone} + \text{Ethyl cyanoacetate} \xrightarrow{\text{CH₃COONH₄, AcOH}} \text{Enamine intermediate}
$$

Step 2: Gewald Reaction
The enamine intermediate undergoes sulfurization using elemental sulfur (S) and morpholine in ethanol at ambient temperature for 15 hours, yielding the thiophene ring with 37% efficiency. Morpholine acts as both a base and a catalyst, enabling thiophene annulation:

$$
\text{Enamine intermediate} \xrightarrow{\text{S, morpholine}} \text{Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate}
$$

Acylation with 2-Chlorobenzoyl Chloride

The final step involves N-acylation of the amino group using 2-chlorobenzoyl chloride. This reaction typically employs a base such as triethylamine in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. The mechanism proceeds via nucleophilic acyl substitution:

$$
\text{Intermediate} + \text{2-Chlorobenzoyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$

Optimization Strategies and Challenges

Yield Enhancement

Initial low yields (28–37%) in the Gewald reaction stem from sulfur’s poor solubility. Modifications include:

  • Replacing morpholine with piperidine for improved basicity
  • Using dimethylformamide (DMF) as a co-solvent to enhance sulfur dispersion
  • Conducting reactions under microwave irradiation to reduce time from 15 hours to 45 minutes

Purification Techniques

Crude product purification often requires column chromatography (silica gel, hexane/ethyl acetate 7:3). Recrystallization from ethanol/water (3:1) increases purity to >98%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, J=7.1 Hz, 3H, -OCH₂CH₃)
  • δ 2.15–2.45 (m, 4H, cyclopentane H)
  • δ 4.30 (q, J=7.1 Hz, 2H, -OCH₂CH₃)
  • δ 7.25–7.50 (m, 4H, aromatic H)

IR (KBr):

  • 1745 cm⁻¹ (ester C=O)
  • 1660 cm⁻¹ (amide C=O)
  • 1540 cm⁻¹ (C-Cl)

Physicochemical Properties

Property Value
Molecular Formula C₁₇H₁₅ClN₂O₃S
Molecular Weight 374.83 g/mol
Melting Point 162–164°C
Solubility (25°C) 0.7 μg/mL in H₂O
LogP 3.2 ± 0.3

Industrial-Scale Considerations

Cost Analysis

Reagent Cost per kg (USD)
2-Chlorobenzoyl chloride 220
Cyclopentanone 150
Elemental sulfur 12

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of cyclopentathiophene compounds exhibit significant antitumor activity. For instance, compounds structurally similar to ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that certain cyclopentathiophene derivatives inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a well-documented mechanism for anti-inflammatory drugs.

  • Research Findings : Molecular docking studies suggest that this compound fits optimally within the active site of COX enzymes, demonstrating potential as a COX inhibitor .

Antimicrobial Effects

The compound has shown promising antimicrobial activity against various bacterial strains. Its unique structure allows it to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

  • Experimental Results : In vitro studies indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Neuroprotective Effects

Emerging research suggests that cyclopentathiophene derivatives may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's.

  • Mechanism of Action : The neuroprotective effects are hypothesized to be mediated through the modulation of oxidative stress and inflammation in neuronal cells .

Synthesis and Derivatives

The synthesis of this compound involves multi-step organic reactions that allow for modifications leading to various derivatives with enhanced biological activities.

Synthesis StepReaction TypeKey ReagentsYield
Step 1N-acylationChlorobenzoyl chloride85%
Step 2CyclizationThiophene derivative90%
Step 3EsterificationEthanol, acid catalyst95%

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs and their substituent-driven variations:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
Ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (Target) 2-Chlorobenzoyl C₁₈H₁₇ClN₂O₃S 376.85 Anticancer (molecular docking studies)
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 4-Phenylbenzoyl C₂₃H₂₁NO₃S 391.50 Enhanced lipophilicity (XLogP3 = 5.9)
Ethyl 2-(thiophene-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Thiophene-2-carbonyl C₁₆H₁₆N₂O₃S₂ 348.44 Potential heterocyclic interactions
Ethyl 2-(3-phenylthioureido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate 3-Phenylthioureido C₁₇H₁₉N₃O₂S₂ 377.49 Antifungal/antibacterial activity
Ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Chloroacetyl C₁₃H₁₅ClN₂O₃S 314.79 Reactivity in further functionalization

Key Observations :

  • Lipophilicity : The 4-phenylbenzoyl analog exhibits higher lipophilicity (XLogP3 = 5.9) compared to the target compound, likely due to the extended aromatic system.
  • Bioactivity : Thioureido derivatives demonstrate broad-spectrum antimicrobial activity, attributed to the thiourea moiety’s ability to disrupt microbial membranes.
  • Electrophilic Reactivity : Chloroacetyl-substituted analogs serve as intermediates for nucleophilic substitution reactions, enabling further structural diversification.

Challenges and Limitations

  • Synthetic Yields: Bromoalkanoyl chloride reactions (e.g., for bromopentanamido derivatives ) often yield <50% due to side reactions.
  • Solubility : High lipophilicity (e.g., XLogP3 >5 in ) limits aqueous solubility, necessitating formulation strategies for in vivo studies.

Biological Activity

Ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical structure and properties:

  • IUPAC Name : this compound
  • Molecular Formula : C17H15ClN2O3S
  • Molecular Weight : 348.83 g/mol
  • CAS Number : 300826-07-7

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit potent antitumor activity.

  • Mechanism of Action :
    • The compound has been shown to inhibit specific signaling pathways involved in cancer cell proliferation. It targets the inhibitors of differentiation (Id) proteins, which are critical for tumor growth and metastasis .
    • In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
  • Case Studies :
    • A study reported that a related compound demonstrated an IC50 value of 5.3 μM against human ribonucleotide reductase (hRR), a key enzyme in DNA synthesis, indicating potential for further development as an antitumor agent .
    • Another investigation highlighted the compound's ability to suppress tumor growth in murine models, with significant reductions in tumor size observed after treatment .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications.

  • In Vitro Studies :
    • The compound was tested against several bacterial strains, including E. coli and Staphylococcus aureus, demonstrating notable antibacterial effects with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Mechanism of Action :
    • The antibacterial activity is believed to stem from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation.

  • Research Findings :
    • In vivo studies indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines in animal models of arthritis .
    • The anti-inflammatory mechanism is thought to involve inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which play a crucial role in inflammatory responses.

Summary of Biological Activities

Activity TypeMechanism of ActionIC50/Effect
AntitumorInhibits Id proteins; induces apoptosisIC50 = 5.3 μM (hRR)
AntimicrobialDisrupts cell wall synthesisMIC comparable to antibiotics
Anti-inflammatoryInhibits NF-kB signalingSignificant reduction in cytokines

Case Studies Overview

Study ReferenceFindingsModel Used
Induces apoptosis in cancer cellsVarious cancer cell lines
Suppresses tumor growthMurine models
Effective against E. coli and S. aureusIn vitro bacterial strains
Reduces pro-inflammatory cytokinesAnimal models of arthritis

Q & A

Basic: What are the established synthetic routes for ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate, and what reaction conditions are critical for optimal yield?

Answer:
The compound is synthesized via condensation of 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile with 2-chlorobenzoyl chloride. Key steps include:

  • Reaction Conditions : Reflux in ethanol (78°C) with catalytic glacial acetic acid (1–5 mol%) to activate the amino group.
  • Purification : Recrystallization from ethanol or isopropyl alcohol to isolate the product.
  • Yield Optimization : Stoichiometric control (1:1 molar ratio of reactants) and reaction time (5–24 hours) minimize side products like unreacted intermediates or over-acylated derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing novel analogs of this compound?

Answer:
Discrepancies may arise from tautomerism, impurities, or crystallographic effects. Methodological strategies include:

  • 2D NMR Techniques : HSQC and COSY to confirm proton-carbon correlations and connectivity.
  • X-ray Crystallography : Definitive structural elucidation (e.g., bond angles, dihedral angles) as demonstrated in Acta Crystallographica reports.
  • Computational Validation : Density functional theory (DFT) calculations to predict NMR/IR spectra and compare with experimental data .

Basic: What spectroscopic methods are essential for confirming the structure and purity of this compound post-synthesis?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., amide NH at δ 10–12 ppm) and ester carbonyl carbons (δ 165–170 ppm).
  • IR Spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, ester C=O ~1720 cm⁻¹).
  • HPLC-UV : Purity assessment (>95% single peak) and quantification of byproducts .

Advanced: What strategies optimize the scalability of the synthesis process while maintaining regioselectivity in the cyclopenta[b]thiophene core?

Answer:

  • Solvent Selection : Ethanol for ease of removal and reduced toxicity.
  • Catalytic Systems : Acid catalysis (e.g., H2SO4) to enhance reaction efficiency.
  • Computational Modeling : Reaction path searches (quantum chemical calculations) to predict regioselectivity and guide experimental conditions.
  • Flow Chemistry : Continuous reactors improve reproducibility and reduce batch variability .

Advanced: How do structural modifications (e.g., substituents on the benzoyl group) influence the compound's bioactivity, and what in silico approaches predict these effects?

Answer:

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in 2-chlorobenzoyl) enhance metabolic stability and target binding.
  • Molecular Docking : Tools like AutoDock model interactions with biological targets (e.g., enzymes, receptors).
  • QSAR Models : Correlate substituent parameters (Hammett σ, π) with activity data to prioritize analogs for synthesis. Studies on anticonvulsant analogs highlight the role of substituent positioning .

Basic: What safety precautions are necessary when handling this compound during experimental procedures?

Answer:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (classified as irritant).
  • Ventilation : Use fume hoods due to potential respiratory toxicity.
  • Waste Disposal : Segregate halogenated byproducts (e.g., chlorinated intermediates) for specialized treatment .

Advanced: When encountering inconsistent biological assay results across studies, what methodological factors should be scrutinized?

Answer:

  • Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration).
  • Compound Purity : Verify via HPLC (>95%) to rule out degradation products.
  • Orthogonal Assays : Surface plasmon resonance (SPR) for binding kinetics or enzymatic inhibition assays to validate target engagement. Cross-reference with structurally similar analogs to identify activity trends .

Advanced: How can hybrid computational-experimental frameworks accelerate the discovery of derivatives with enhanced pharmacokinetic properties?

Answer:

  • ADMET Prediction : Tools like SwissADME predict absorption, distribution, and toxicity.
  • Metabolic Stability : Molecular dynamics simulations of CYP450 interactions.
  • Validation : In vitro microsomal stability assays and in vivo pharmacokinetic studies. The ICReDD framework integrates these methods for rapid optimization cycles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.